5-(3,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
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Description
5-(3,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a useful research compound. Its molecular formula is C23H27N3O5 and its molecular weight is 425.485. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure Analysis
Studies have demonstrated the synthesis and characterization of derivatives similar to the specified compound, emphasizing the importance of molecular structure analysis. For instance, a computational and experimental study on the molecular structure of Benzo[g]pyrimido[4,5-b]quinoline derivatives highlighted the synthesis through environmentally friendly methodologies. The study utilized techniques like Fourier Transform infrared spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and gas chromatography-mass spectrometry (GC-MS), illustrating the compound's optimized geometry using Density Functional Theory (DFT) which helps in understanding the molecular structure and thermodynamic features (Trilleras et al., 2017).
Synthesis of Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds using components similar to 5-(3,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been documented. A novel approach for the synthesis of dihydropyrimido[4,5-b]quinolinetrione derivatives via a four-component condensation reaction showcases the efficient production of these compounds. This method provides good to excellent yields, demonstrating the potential for creating diverse heterocyclic structures with significant scientific interest (Khalafi‐Nezhad & Panahi, 2011).
Antioxidant and Cytotoxic Activities
The research on derivatives related to the specified compound has extended to evaluating their antioxidant and cytotoxic activities. For example, studies on new hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones obtained through Biginelli reaction demonstrated potential antioxidant properties. These compounds, prepared from ethyl 4-phenyl-6-methyl-2-oxo tetrahydropyrimidine-5-carboxylates, exhibited promising results in scavenging DPPH radicals, indicating their potential in scientific research applications focusing on oxidative stress and related diseases (Ismaili et al., 2008).
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-23(2)10-13-18(14(27)11-23)17(12-7-8-15(30-5)16(9-12)31-6)19-20(24-13)25(3)22(29)26(4)21(19)28/h7-9,17,24H,10-11H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGIBEKALQPYQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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